molecular formula C7H10BrN3 B15361231 5-bromo-N3,6-dimethyl-2,3-Pyridinediamine

5-bromo-N3,6-dimethyl-2,3-Pyridinediamine

Cat. No.: B15361231
M. Wt: 216.08 g/mol
InChI Key: DNMDTVJSXSMYGZ-UHFFFAOYSA-N
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Description

5-Bromo-N3,6-dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H10BrN3. It is a brominated derivative of pyridine, featuring two methyl groups and two amino groups on the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N3,6-dimethylpyridine-2,3-diamine typically involves the bromination of N3,6-dimethylpyridine-2,3-diamine. The reaction conditions include the use of bromine (Br2) as the brominating agent and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl3). The reaction is usually carried out at low temperatures to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and production rate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N3,6-dimethylpyridine-2,3-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of 5-Bromo-N3,6-dimethylpyridine-2,3-diamine can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyridines.

Scientific Research Applications

5-Bromo-N3,6-dimethylpyridine-2,3-diamine has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biological studies to investigate its interaction with various biomolecules.

  • Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Bromo-N3,6-dimethylpyridine-2,3-diamine is similar to other brominated pyridines, such as 2,6-dibromopyridine and 3-bromopyridine. its unique combination of bromine and amino groups on the pyridine ring sets it apart from these compounds. The presence of the amino groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

  • 2,6-Dibromopyridine

  • 3-Bromopyridine

  • 4-Bromopyridine

  • 2-Bromopyridine

Properties

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-3-N,6-dimethylpyridine-2,3-diamine

InChI

InChI=1S/C7H10BrN3/c1-4-5(8)3-6(10-2)7(9)11-4/h3,10H,1-2H3,(H2,9,11)

InChI Key

DNMDTVJSXSMYGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)N)NC)Br

Origin of Product

United States

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